

Technical Guide: N,N-Dimethyl-2-Phenoxy-cyclopropane Scaffold Analysis

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Compound of Interest

Compound Name: Cyclopropanamine, N,N-dimethyl-
2-phenoxy-

CAS No.: 710-44-1

Cat. No.: B3280174

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Executive Summary & Pharmacophore Rationale

The N,N-dimethyl-2-phenoxy-cyclopropane scaffold is a high-value structural motif in medicinal chemistry, designed to rigidify the flexible ethylamine chain found in numerous CNS-active agents. By incorporating the ethyl backbone into a cyclopropane ring, researchers can freeze the bioactive conformation, thereby enhancing selectivity and metabolic stability.

- **Core Utility:** Probing the "cis/trans" binding requirements of targets such as the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Sigma receptors.
- **Mechanistic Role:** Acts as a competitive inhibitor or mechanism-based probe for enzymes like Dopamine
-Monooxygenase (DBM), preventing the
-hydroxylation or N-dealkylation typically seen with flexible phenoxyethylamines.
- **Key Advantage:** The cyclopropane ring prevents metabolic
-oxidation and restricts the rotation of the phenoxy group relative to the amine, reducing entropic penalty upon binding.

Structural & Stereochemical Analysis[1][2]

The scaffold exists as two distinct diastereomers: cis and trans.[1] The biological activity is often strictly governed by this stereochemistry.

Conformational Locking

In the flexible parent molecule (N,N-dimethyl-2-phenoxyethylamine), the torsion angle between the phenoxy oxygen and the nitrogen atom can vary freely (

to

).

- **Trans-Isomer:** Mimics the anti conformation (extended chain). Often associated with reuptake inhibition (e.g., Tranylcypromine-like activity).
- **Cis-Isomer:** Mimics the gauche conformation. Often associated with Sigma receptor binding or specific enzyme inhibition profiles where the aromatic ring must fold back towards the amine.

Feature	N,N-Dimethyl-2-phenoxyethylamine (Flexible)	N,N-Dimethyl-2-phenoxypropylamine (Rigid)
Rotational Freedom	High (C-C bond rotation)	Locked (Cyclopropane ring)
Metabolic Liability	High (N-dealkylation, -hydroxylation)	Low (Steric/electronic protection of -carbons)
Target Selectivity	Promiscuous	High (Stereoisomer dependent)
pKa Influence	Typical amine (~9.5)	Modulated by cyclopropane ring strain and O-substitution

Synthetic Protocols

Synthesis of this scaffold is challenging due to the need to install the amine and phenoxy groups on the strained ring with stereocontrol. The most robust route involves Rhodium-

catalyzed Cyclopropanation followed by Curtius Rearrangement.

Route A: Stereoselective Carbenoid Insertion (Recommended)

This protocol allows for the generation of the ester intermediate, which is then converted to the amine.

Step 1: Cyclopropanation

- Reagents: Phenyl vinyl ether, Ethyl diazoacetate (EDA),

(Catalyst).
- Conditions: DCM,

, slow addition of EDA.
- Mechanism: The Rhodium carbenoid transfers the carbene group to the electron-rich double bond of phenyl vinyl ether.
- Outcome: Mixture of cis and trans ethyl 2-phenoxypropylcarboxylate. Separation via flash chromatography is required here.

Step 2: Hydrolysis & Curtius Rearrangement

- Hydrolysis: LiOH, THF/H₂O

2-phenoxypropylcarboxylic acid.
- Acyl Azide Formation:

(DPPA),

, Toluene.
- Rearrangement: Heat to

(forms isocyanate)

Acid hydrolysis (

)

2-phenoxypropylamine (Primary amine).

Step 3: Reductive N,N-Dimethylation

- Reagents: Formaldehyde (aq), (Sodium cyanoborohydride), Acetic Acid, Methanol.
- Protocol:
 - Dissolve 2-phenoxypropylamine (1.0 eq) in MeOH.
 - Add Formaldehyde (5.0 eq) and stir for 30 min to form the iminium species.
 - Add (3.0 eq) portion-wise. Maintain pH ~6 with AcOH.
 - Stir 12h at RT.
 - Workup: Basify with , extract with DCM, dry over .
- Yield: Typically 75-85% for the methylation step.

Route B: Simmons-Smith (Alternative)

- Substrate: N,N-dimethyl-N-vinylamine (unstable) or Enamides.
- Note: Direct cyclopropanation of enamines is difficult. Route A is preferred for stability reasons.

Pharmacological Applications & Mechanistic

Probes[1][3][4]

Enzyme Inhibition (Dopamine -Monooxygenase)

The 2-phenoxypropylamine core acts as a mechanism-based inactivator or competitive inhibitor.

- Mechanism: The enzyme attempts to abstract a proton or transfer oxygen to the cyclopropane ring (mimicking the
- Result: The radical intermediate formed leads to ring opening or covalent modification of the active site, irreversibly or competitively blocking the enzyme.

- Data Interpretation: If

is in the micromolar range but turnover is zero, the scaffold successfully blocks the catalytic cycle.

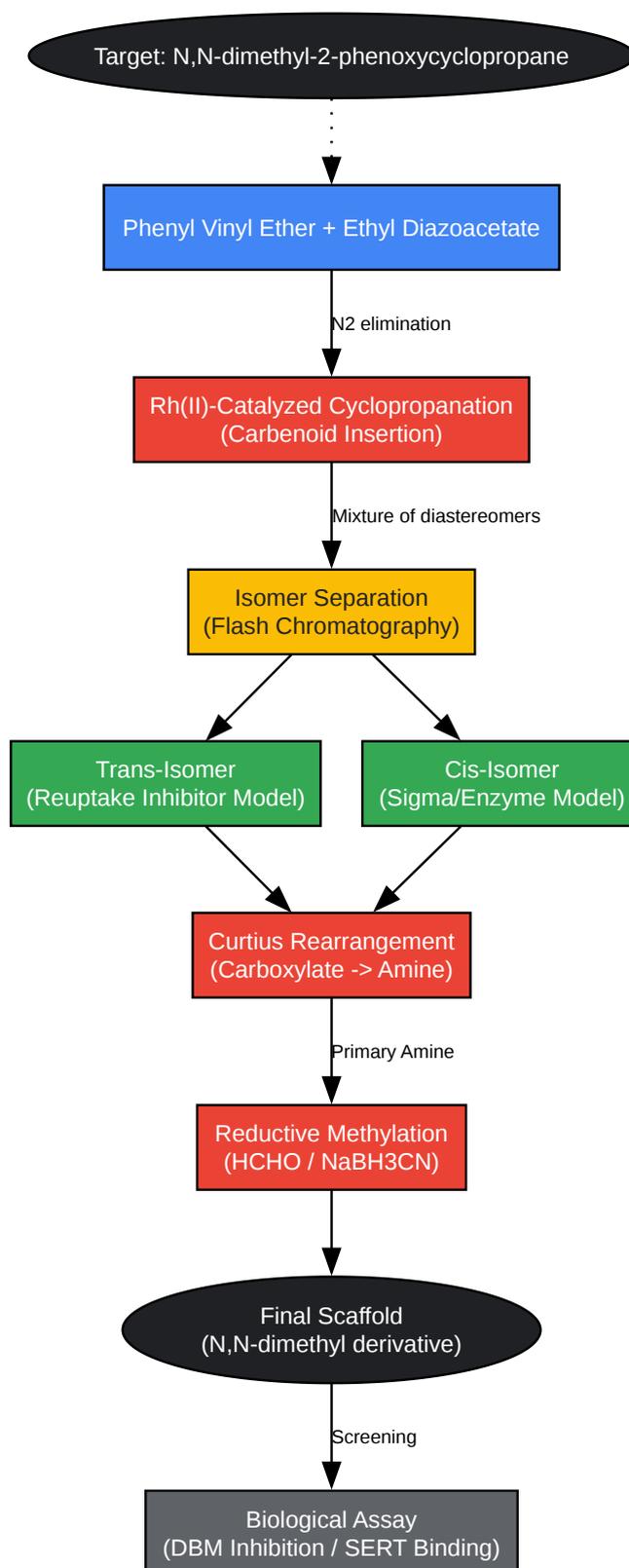
Monoamine Transporter Ligands

The trans-N,N-dimethyl-2-phenoxypropylamine isomer shares structural homology with Duloxetine and Milnacipran (though Milnacipran has a hydroxymethyl/amide motif).

- SAR Insight: The "phenoxy" group provides the aromatic anchor (S1 pocket), while the dimethylamine provides the cationic interaction (Aspartate residue in transporter). The rigid cyclopropane enforces the distance between these two pharmacophores.

Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways in synthesizing and testing this scaffold.



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Caption: Workflow for the stereoselective synthesis and evaluation of the N,N-dimethyl-2-phenoxy-cyclopropane scaffold.

References

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Sources

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